molecular formula C14H15NO B6618936 Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 51117-53-4

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-

Cat. No. B6618936
CAS RN: 51117-53-4
M. Wt: 213.27 g/mol
InChI Key: RFWQKLFRYNTMOB-SNVBAGLBSA-N
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Description

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-, or Acetamide-N-naphthyl, is an organic compound with the chemical formula C17H15NO. It is a white, solid, crystalline compound that is soluble in organic solvents like ethanol and methanol. Acetamide-N-naphthyl is a versatile molecule that has a wide range of applications in the chemical and pharmaceutical industries.

Mechanism of Action

The exact mechanism of action of acetamide-N-naphthyl is not fully understood. However, it is believed that the molecule binds to certain enzymes, altering their structure and preventing them from catalyzing certain reactions. This inhibition of enzyme activity can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
Acetamide-N-naphthyl has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using acetamide-N-naphthyl in laboratory experiments include its low cost, its ease of synthesis, and its versatility. The main limitation of using acetamide-N-naphthyl is its potential toxicity, which can be minimized by using it in small amounts and under controlled conditions.

Future Directions

Future research on acetamide-N-naphthyl may focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthesis. Additionally, further research may focus on the development of new synthetic methods for the production of acetamide-N-naphthyl and its derivatives.

Synthesis Methods

Acetamide-N-naphthyl is synthesized by a two-step process. The first step involves the reaction of 1-naphthylmagnesium bromide with acetamide to form the intermediate product, N-naphthylacetamide. The second step is the reduction of the intermediate product to form acetamide-N-naphthyl. This reaction requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Acetamide-N-naphthyl has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules.

properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWQKLFRYNTMOB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357375
Record name Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-

CAS RN

51117-53-4
Record name Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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